molecular formula C21H19BrN2O5 B11678356 (5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11678356
M. Wt: 459.3 g/mol
InChI Key: BMLYFEUMIRRFQG-WJDWOHSUSA-N
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Description

The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a diazinane ring, a bromoethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Bromoethoxy Intermediate: This involves the reaction of 2-bromoethanol with a suitable base to form the bromoethoxy group.

    Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving 3-methoxybenzaldehyde.

    Diazinane Ring Formation: The diazinane ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the bromoethoxy and methoxyphenyl intermediates with the diazinane ring under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on biological systems.

Mechanism of Action

The mechanism by which (5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of a diazinane ring with bromoethoxy and methoxyphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H19BrN2O5

Molecular Weight

459.3 g/mol

IUPAC Name

(5Z)-5-[[4-(2-bromoethoxy)-3-methoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H19BrN2O5/c1-13-3-6-15(7-4-13)24-20(26)16(19(25)23-21(24)27)11-14-5-8-17(29-10-9-22)18(12-14)28-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25,27)/b16-11-

InChI Key

BMLYFEUMIRRFQG-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCBr)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCBr)OC)C(=O)NC2=O

Origin of Product

United States

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